molecular formula C25H35N3O2 B12466609 Sage217;sage 217;sage-217

Sage217;sage 217;sage-217

Cat. No.: B12466609
M. Wt: 409.6 g/mol
InChI Key: HARRKNSQXBRBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zuranolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABA A) receptor. It is primarily used for the treatment of postpartum depression and major depressive disorder. Zuranolone is known for its rapid onset of action and its ability to be administered orally, making it a convenient option for patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zuranolone involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the core steroid structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as reducing agents and oxidizing agents .

Industrial Production Methods

Industrial production of zuranolone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Zuranolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of zuranolone with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Zuranolone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of neuroactive steroids.

    Biology: Investigated for its effects on neuronal development, regeneration, and neurotransmission.

    Medicine: Primarily used for the treatment of postpartum depression and major depressive disorder. .

    Industry: Used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Zuranolone exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The molecular targets include the synaptic and extrasynaptic GABA A receptors, which are involved in regulating mood and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zuranolone

Zuranolone is unique due to its oral bioavailability and longer half-life compared to brexanolone. This makes it more convenient for patients and allows for more flexible dosing schedules .

Properties

IUPAC Name

1-[2-(3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRKNSQXBRBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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